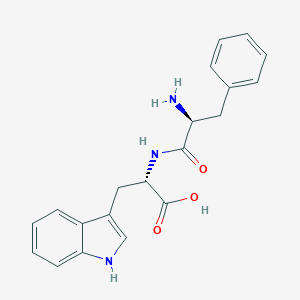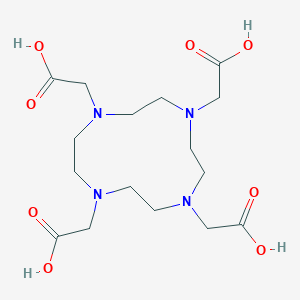
Palmitoyl hexapeptide-12
Vue d'ensemble
Description
Palmitoyl hexapeptide-12 (PHP-12) is an artificial peptide composed of six amino acids, including palmitic acid, which is linked to the peptide chain by an amide bond. It is a synthetic derivative of the natural peptide, Palmitoyl pentapeptide-3 (PPP-3), which is produced by a variety of organisms, including mammals and bacteria. PHP-12 has been studied extensively for its potential applications in the fields of biochemistry, medicine, and cosmetics.
Applications De Recherche Scientifique
Collagen Synthesis and Skin Health
Palmitoyl hexapeptide-12 promotes the synthesis of collagen and other extracellular matrix (ECM) components, supporting new tissue formation and restoring skin integrity. It accelerates wound healing by upregulating genes involved in cell proliferation, migration, and matrix remodeling .
Anti-Aging Mechanisms
This peptide has been extensively studied for its potential in anti-aging, particularly through its roles in collagen synthesis, skin repair, and anti-aging mechanisms. It helps in firming, tone improvement, and restructuring effect on the skin of the neck and face .
Elastin Synthesis Stimulation
It is used to stimulate collagen and elastin synthesis, as well as fibronectin and glycosaminoglycans production. This leads to improved skin elasticity and firmness .
Dermal Response Stimulation
Palmitoyl hexapeptide-12 creates a response in the dermis of the skin that stimulates collagen and elastin fibroblasts, developing fibronectin and glycosaminoglycans .
Mécanisme D'action
Target of Action
Palmitoyl hexapeptide-12, also known as Biopeptide El™, primarily targets the collagen and elastin fibroblasts in the skin . These fibroblasts are responsible for the production of collagen and elastin, the main proteins that provide structure and elasticity to the skin .
Mode of Action
Palmitoyl hexapeptide-12 interacts with specific cell surface receptors, triggering intracellular signaling cascades that regulate gene expression related to skin health . This peptide boosts the production of collagen and elastin, and reduces the production of IL-6, a molecule that can cause damage to the skin structure .
Biochemical Pathways
The peptide influences key biochemical pathways involved in skin health. It stimulates the production of fibronectin and glycosaminoglycans, molecules that play crucial roles in wound healing and tissue repair . Additionally, it has a chemotactic property, attracting skin fibroblasts to sites of inflammation or cicatrization, and stimulating their mobility .
Pharmacokinetics
The palmitic acid moiety attached to the peptide enhances its stability and skin penetration . This lipophilic structure considerably enhances the skin penetration levels, efficiency, and power of the peptide . This allows for deeper penetration and prolonged activity within the skin layers .
Result of Action
The result of the action of palmitoyl hexapeptide-12 is a firmer skin surface with a minimized appearance of wrinkles . It strengthens the skin’s barrier by improving moisture retention, leaving the skin feeling supple instead of rough . It also increases the elasticity of the skin and the thickness of the dermis .
Action Environment
The action of palmitoyl hexapeptide-12 is influenced by the environment of the skin. The peptide’s stability and interaction with skin cells are optimized, allowing for deeper penetration and prolonged activity within the skin layers . The peptide’s efficacy and stability can be influenced by factors such as the pH of the skin, temperature, and the presence of other compounds .
Propriétés
IUPAC Name |
2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H68N6O8/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-30(45)42-33(26(2)3)36(50)39-24-31(46)43-34(27(4)5)37(51)41-28(6)38(52)44-23-20-21-29(44)35(49)40-25-32(47)48/h26-29,33-34H,7-25H2,1-6H3,(H,39,50)(H,40,49)(H,41,51)(H,42,45)(H,43,46)(H,47,48)/t28-,29-,33-,34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSQSDAOQLNSQI-DTBJPNGVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H68N6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401018159 | |
| Record name | Palmitoyl hexapeptide 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
737.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Palmitoyl hexapeptide-12 | |
CAS RN |
171263-26-6 | |
| Record name | Palmitoyl hexapeptide-12 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0171263266 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoyl hexapeptide 12 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401018159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL HEXAPEPTIDE-12 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HO4ZT5S86C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary function of Palmitoyl Hexapeptide-12 in cosmetics, and what are the typical concentrations used?
A1: Palmitoyl Hexapeptide-12 primarily acts as a skin-conditioning agent in cosmetic products []. The typical use concentration for this ingredient, along with similar peptides, is notably low, at less than 10 parts per million (ppm) []. This information is crucial for understanding its role and potential exposure levels in cosmetic applications.
Q2: Does the research indicate any safety concerns regarding Palmitoyl Hexapeptide-12 in cosmetics?
A2: The research panel specifically assessed the safety of Palmitoyl Hexapeptide-12 among other peptides. They considered the low use concentrations and the negative safety test data available for these ingredients []. Based on this review, the panel concluded that no safety concerns are raised by the use of Palmitoyl Hexapeptide-12 in cosmetics at the current practices of use and concentration [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoic acid](/img/structure/B550807.png)












